molecular formula C10H15NO3 B8466395 3-Nitroadamantan-1-ol

3-Nitroadamantan-1-ol

Cat. No. B8466395
M. Wt: 197.23 g/mol
InChI Key: NOMFDAFFPMKYQB-UHFFFAOYSA-N
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Patent
US06235851B1

Procedure details

To 25 ml of acetic acid were added 10 mmol of 1-nitroadamantane, 1 mmol of NHPI and 0.05 mmol of V(AA)3, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 75° C. for 8 hours. The analysis by gas chromatography revealed the formation of 1-nitro-3-adamantanol (yield: 48%) a 1-nitro-3,5-adamantanediol (yield:19%) and a 1-nitro-3,5,7-adamantanetriol (yield:2%), converted from 1-nitroadamantane at a conversion rate of 76%. These products were analyzed by mass spectrometric analysis.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)([O-:3])=[O:2].[O:14]=O>C(O)(=O)C>[N+:1]([C:4]12[CH2:5][CH:6]3[CH2:12][CH:10]([CH2:9][C:8]([OH:14])([CH2:7]3)[CH2:13]1)[CH2:11]2)([O-:3])=[O:2]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
[N+](=O)([O-])C12CC3CC(CC(C1)C3)C2
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C12CC3(CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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